(2-Azidophenyl)methanamine hydrochloride
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Overview
Description
(2-Azidophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9ClN4 It is a derivative of phenylmethanamine, where an azido group is attached to the phenyl ring
Mechanism of Action
Target of Action
Related compounds such as methenamine and methylamine have been studied extensively. Methenamine is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections . Methylamine has been shown to interact with the ammonia channel in Escherichia coli .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
It is known that the compound is a white, crystalline solid that is soluble in water and ethanol, which may influence its bioavailability.
Result of Action
Related compounds such as methenamine have been shown to have bactericidal effects in acidic environments .
Action Environment
The solubility of the compound in water and ethanol suggests that it may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidophenyl)methanamine hydrochloride typically involves the azidation of phenylmethanamine. One common method is the reaction of phenylmethanamine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The resulting (2-Azidophenyl)methanamine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Azidophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, dimethylformamide (DMF), hydrochloric acid.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted phenylmethanamines.
Reduction Reactions: (2-Aminophenyl)methanamine.
Cycloaddition Reactions: 1,2,3-Triazoles.
Scientific Research Applications
(2-Azidophenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenylmethanamine: Lacks the azido group, making it less reactive in cycloaddition reactions.
(4-Azidophenyl)methanamine: Similar structure but with the azido group in the para position, which may affect its reactivity and applications.
(2-Aminophenyl)methanamine: The reduced form of (2-Azidophenyl)methanamine hydrochloride, with an amine group instead of an azido group.
Uniqueness: this compound is unique due to the presence of the azido group in the ortho position, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
(2-azidophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-5-6-3-1-2-4-7(6)10-11-9;/h1-4H,5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYAHHSBJQLKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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